molecular formula C13H18N2 B8223560 N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

Cat. No.: B8223560
M. Wt: 202.30 g/mol
InChI Key: AUFKZFKQVUVQDW-UHFFFAOYSA-N
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Description

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine: is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine typically involves the reaction of indole derivatives with diethylamine. One common method is the alkylation of indole-2-carboxaldehyde with diethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise in various assays for antimicrobial, antiviral, and anticancer activities .

Medicine: In medicine, indole derivatives are investigated for their therapeutic potential. This compound and its analogs are explored for their potential as drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of various industrial products highlights its importance in chemical manufacturing .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKZFKQVUVQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-16-3
Record name N,N-Diethyl-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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